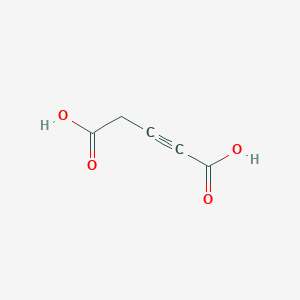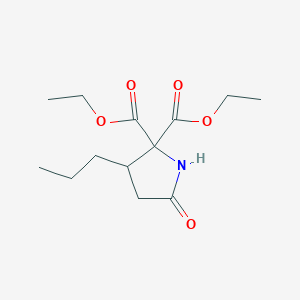
Benzo(b)naphtho(2,3-h)carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(b)naphtho(2,3-h)carbazole is a nitrogen-containing aromatic heterocyclic compound with the molecular formula C24H15N It is a polycyclic aromatic hydrocarbon (PAH) that consists of a carbazole moiety fused with benzene and naphthalene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)naphtho(2,3-h)carbazole typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the palladium-catalyzed cyclization of 2-bromobenzaldehyde derivatives with (1-methyl-1H-indol-3-yl)acetonitrile can yield benzo[a]carbazole derivatives . Another approach involves the photochemical reaction of 2,3-disubstituted benzofurans, leading to the formation of naphtho[1,2-b]benzofuran derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing scalable processes, would apply to its industrial production.
化学反応の分析
Types of Reactions
Benzo(b)naphtho(2,3-h)carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other reducible functionalities.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and alkyl halides (e.g., CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can produce halogenated or alkylated derivatives.
科学的研究の応用
Benzo(b)naphtho(2,3-h)carbazole has several scientific research applications:
作用機序
The mechanism of action of Benzo(b)naphtho(2,3-h)carbazole and its derivatives involves interactions with various molecular targets. For instance, some derivatives inhibit tubulin polymerization and DNA-binding enzymes, contributing to their antitumor activity . The specific pathways and molecular targets depend on the structure of the derivative and the biological context.
類似化合物との比較
Benzo(b)naphtho(2,3-h)carbazole can be compared with other similar compounds, such as:
Polycarbazole: Known for its excellent optoelectronic properties and high charge carrier mobility.
Naphtho[1,2-b]benzofuran: Synthesized through photochemical reactions and used in various organic transformations.
Benzo[a]carbazole: Synthesized through palladium-catalyzed cyclization and used in similar applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
905-95-3 |
|---|---|
分子式 |
C24H15N |
分子量 |
317.4 g/mol |
IUPAC名 |
25-azahexacyclo[12.11.0.03,12.05,10.015,24.017,22]pentacosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene |
InChI |
InChI=1S/C24H15N/c1-2-6-16-10-20-14-24-22(12-19(20)9-15(16)5-1)21-11-17-7-3-4-8-18(17)13-23(21)25-24/h1-14,25H |
InChIキー |
STJHWSXBOXDIAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC6=CC=CC=C6C=C5N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Carbamic acid, N-methyl-N-[4-[6-[(2S)-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propoxy]-2-quinolinyl]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14750386.png)


![3-[6-(7-Chloro-4-oxo-4H-1,3-benzothiazin-2-yl)-4-(methylsulfonyl)pyridin-2-yl]propanoic acid](/img/structure/B14750399.png)



![4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14750420.png)

